
Cyclohexanecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of cyclohexanecarboxylic acid and ammonia, with the reaction being catalyzed by a suitable dehydrating agent. The reaction mixture is then purified to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanecarboxylic acid.
Reduction: It can be reduced to cyclohexylamine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Research
Cyclohexanecarboxamide derivatives, particularly WAY-100635, are being investigated as radioligands in the study of serotonin receptors. This compound has shown promise in imaging studies due to its ability to bind selectively to the 5-HT1A receptor, facilitating research on antidepressant mechanisms and receptor pharmacology .
1.2 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit bacterial growth by binding to bacterial receptors, thus disrupting their function . This application is particularly relevant in developing new antibiotics or preservatives.
1.3 CCR5 Antagonism
This compound derivatives are being explored as CCR5 antagonists for treating HIV. The compound's structural modifications have led to improved efficacy in blocking the CCR5 receptor, which is crucial for HIV entry into cells .
Materials Science Applications
2.1 Sensates in Consumer Products
This compound derivatives are utilized as sensates in various consumer products, including oral care items like toothpaste and mouthwash. These compounds enhance the sensory experience by providing a cooling sensation and improving overall mouthfeel .
2.2 Rheological Modifiers
In materials science, this compound has been evaluated for its viscosity-increasing properties in oil formulations. Studies show that it can significantly enhance the rheological properties of paraffin oil and ester oils, making it a valuable additive in cosmetic and industrial applications .
Synthesis and Characterization
The synthesis of this compound derivatives involves various methods, including acylation reactions using activated carboxylic acids. Characterization techniques such as NMR spectroscopy and X-ray diffraction have been employed to confirm the structures of synthesized compounds .
Table 1: Summary of Synthesized this compound Derivatives
Compound Name | Structural Formula | Application Area |
---|---|---|
WAY-100635 | C13H16N2O | Antidepressant research |
N-(naphthalen-1-ylcarbamothioyl)this compound | C18H20N2OS | Materials science |
Novel CCR5 Antagonist | Varies | HIV treatment |
Case Studies
4.1 Clinical Applications of WAY-100635
A study involving WAY-100635 demonstrated its effectiveness in imaging serotonin receptors in living subjects, providing insights into the pharmacokinetics of antidepressants and their effects on mood disorders .
4.2 Efficacy of this compound as an Antimicrobial Agent
In vitro tests showed that this compound effectively inhibited various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of cyclohexanecarboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanecarboxamide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Cyclohexylamine: Similar structure but with an amine group instead of an amide group.
Benzamide: Similar functional group but with a benzene ring instead of a cyclohexane ring.
Uniqueness: this compound is unique due to its combination of the cyclohexane ring and the carboxamide group, which imparts specific chemical properties and reactivity
Biological Activity
Cyclohexanecarboxamide, also known as dihexamethylenecarbamide or carboxide, is a compound categorized under primary carboxylic acid amides. Its chemical structure is represented as with the formula NC(=O)C1CCCCC1. This compound has garnered attention in various biological studies due to its potential pharmacological activities, including antibacterial and anticancer properties.
Antibacterial Properties
This compound has demonstrated significant antibacterial activity. Research indicates that it binds to bacterial receptors, inhibiting their growth and activity. This effect is particularly pronounced against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its antiproliferative effects on cancer cells. In vitro studies have shown that this compound can inhibit the growth of various human cancer cell lines. For instance, its derivatives have been tested against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa), revealing promising cytotoxic effects .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key cellular processes, such as topoisomerase activity, which is crucial for DNA replication and cell division. This inhibition leads to increased apoptosis in cancer cells, thereby reducing tumor growth .
Table 1: Summary of Biological Activities of this compound
Activity Type | Effect Observed | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity against HCT-116 and HeLa cells | |
Topoisomerase Inhibition | Disruption of DNA replication processes |
Case Study: Anticancer Efficacy
In a notable study, this compound was evaluated for its antiproliferative properties on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range. The study utilized the MTT assay to assess cell viability post-treatment, and molecular docking studies supported the hypothesis that these compounds interact with topoisomerase enzymes .
Physiological Studies
Further physiological studies have highlighted the compound's role as a synthetic gibberellin-like bioregulator in plants. This suggests that this compound may also influence plant growth and development, indicating a broader spectrum of biological activity beyond human health applications .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Cyclohexanecarboxamide derivatives?
this compound derivatives are typically synthesized via nucleophilic acyl substitution. For example, Cyclohexanecarbonyl chloride reacts with amines or thiourea derivatives under anhydrous conditions to form carboxamides. A stepwise protocol includes:
- Reacting Cyclohexanecarbonyl chloride with diethylamine in dichloromethane at 0–5°C for 1 hour.
- Neutralizing excess acid with a sodium bicarbonate wash.
- Purifying via recrystallization or column chromatography . Note: Use moisture-sensitive handling due to the reactivity of acyl chlorides, and ensure proper ventilation .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the amide bond (δ ~6.5–8.0 ppm for NH in H NMR) and cyclohexane ring conformation.
- X-ray crystallography : For resolving stereochemistry in substituted derivatives (e.g., N-(4-fluorophenyl) this compound) .
- Mass spectrometry : To verify molecular weight (e.g., m/z 127.1842 for the parent compound) .
- HPLC : Assess purity, especially for derivatives with fluorinated or nitrophenyl substituents .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Protect from light in airtight glass containers at room temperature. Avoid proximity to strong oxidizers .
- PPE : Use nitrile gloves, lab coats, and goggles. Employ local exhaust ventilation during synthesis .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do environmental factors (e.g., light, temperature) influence the stability of this compound?
this compound is photolabile, with degradation observed under UV light. Experimental design recommendations:
- Conduct stability studies using accelerated aging (e.g., 40°C/75% RH for 6 months) and monitor via HPLC.
- Store intermediates in amber vials and avoid prolonged exposure to sunlight during reactions .
- Note: Thermal decomposition above 188°C releases CO, CO, and NO .
Q. How can researchers resolve contradictions in toxicity data for this compound derivatives?
- Data gaps : Acute toxicity and carcinogenicity data are often unavailable. Mitigation strategies:
- Use predictive models (e.g., QSAR) to estimate LD values.
- Conduct in vitro assays (e.g., Ames test for mutagenicity) for novel derivatives .
Q. What computational approaches are effective in studying this compound conformations?
- Molecular dynamics (MD) simulations : Analyze chair vs. boat conformations of the cyclohexane ring and their energy barriers (~10–12 kcal/mol for chair flips) .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict substituent effects on amide bond reactivity .
- Docking studies : Screen derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
Q. Methodological Notes
- Synthesis reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail, adhering to guidelines in the Beilstein Journal of Organic Chemistry .
- Data reporting : Include raw spectral data (NMR, IR) in supplementary materials and cite NIST Chemistry WebBook entries for reference .
Properties
IUPAC Name |
cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXMIKHJXIPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061528 | |
Record name | Cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-56-1 | |
Record name | Cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANECARBOXAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16584 | |
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Record name | Cyclohexanecarboxamide | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cyclohexanecarboxamide | |
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Record name | Cyclohexanecarboxamide | |
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Record name | CYCLOHEXANECARBOXAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A54A97YCR | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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